2-Chloro-4,5-dimethylpyridine
Overview
Description
2-Chloro-4,5-dimethylpyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties :
- 2-Chloro-4,5-dimethylpyridine serves as an intermediate in the synthesis of more complex chemical structures. For example, a study demonstrated its use in the synthesis of pyridine derivatives through direct cyclization methods, optimizing conditions for higher yields and purity, crucial for industrial applications (Qiu, 2007).
- Another research explored its role in the formation of heterocyclic compounds with potential antimicrobial and anticancer properties, indicating its significance in pharmaceutical development (F. Yassin, 2009).
Physical and Chemical Analysis :
- The solubility of this compound in various solvents has been studied, providing essential data for industrial design and theoretical studies. This research is pivotal for understanding its behavior in different environments and for practical applications in synthesis and formulation (Xiaohua Shi et al., 2010).
Role in Developing New Technologies :
- Studies have also focused on improving the synthesis techniques for compounds involving this compound. Innovations in these methods contribute to more efficient and environmentally friendly industrial processes (Zhou Cai-rong, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-4,5-dimethylpyridine is primarily used in research and development It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
It’s known that the compound can participate in aromatic nucleophilic substitution reactions . This suggests that it could interact with biological targets through similar mechanisms, potentially modifying their function.
Biochemical Pathways
Given its chemical structure and reactivity, it could potentially interact with a variety of biochemical pathways, particularly those involving aromatic compounds .
Pharmacokinetics
Safety data sheets indicate that it can be harmful if swallowed, suggesting that it can be absorbed through the gastrointestinal tract . It’s also harmful in contact with skin, indicating potential dermal absorption .
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it could have a variety of impacts at the molecular and cellular level, potentially disrupting normal cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound in a well-ventilated area to minimize respiratory exposure . Additionally, it’s harmful to aquatic life with long-lasting effects, indicating that it can have significant environmental impacts .
Properties
IUPAC Name |
2-chloro-4,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDRIPPDPPWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449095 | |
Record name | 2-Chloro-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343268-69-9 | |
Record name | 2-Chloro-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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